molecular formula C24H25N7O3 B6579000 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine CAS No. 920389-79-3

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No. B6579000
CAS RN: 920389-79-3
M. Wt: 459.5 g/mol
InChI Key: RXYHDLVXJHVAQS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C24H25N7O3 . It belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position and a piperazine ring at the 7-position. The piperazine ring is further substituted with a 3,5-dimethoxybenzoyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.51 . Other physical and chemical properties such as solubility are not specified in the available resources .

Scientific Research Applications

Future Directions

The triazolopyrimidine class of compounds, to which this molecule belongs, has been the subject of ongoing research due to their diverse pharmacological activities . Future research may focus on exploring these activities further and developing new synthesis methods for these types of compounds.

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-33-19-12-18(13-20(14-19)34-2)24(32)30-10-8-29(9-11-30)22-21-23(26-16-25-22)31(28-27-21)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYHDLVXJHVAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone

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